Validone
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Overview
Description
Validone is a member of the class of hydroxycyclohexanones that is cyclohexanone substituted by hydroxy groups at positions 2, 3 and 4, and by a hydroxymethyl group at position 5 (the 2R,3S,4R,5R-diastereomer). It has a role as a bacterial metabolite. It is a cyclitol, a hydroxycyclohexanone and a tetrol.
Scientific Research Applications
Participatory Design of DataONE - Enabling Cyberinfrastructure for the Biological and Environmental Sciences :This paper discusses DataONE, a platform developed to support data discovery and access across diverse data centers worldwide. It focuses on user-centered design processes to engage the scientific community in guiding infrastructure design and implementation, highlighting the importance of valid data management and accessibility in scientific research (Michener et al., 2012).
Tableone An Open Source Python Package for Producing Summary Statistics for Research Papers
Design Teaching as Design Research Validation :This paper explores the challenges of validating design research results, suggesting that a method's validity can be tested in a design course context. It underscores the importance of validation in scientific research, especially in fields like design where traditional scientific methods might not always apply (Papalambros, 2020).
Validation Guidelines for IS Positivist Research :This research addresses the critical issue of validation in Information Systems (IS) research. It emphasizes the need for rigorous validation of research instruments to maintain the scientific basis of the profession, highlighting various heuristics for research practice in validities (Straub, Boudreau, & Gefen, 2004).
The Concept of Validity :The article presents a simple conception of test validity, emphasizing the importance of the existence of the attribute being measured and the causal production of variation in measurement outcomes. This perspective diverges from current validity theories, focusing more on ontology, reference, and causality (Borsboom, Mellenbergh, & van Heerden, 2004).
properties
Product Name |
Validone |
---|---|
Molecular Formula |
C7H12O5 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C7H12O5/c8-2-3-1-4(9)6(11)7(12)5(3)10/h3,5-8,10-12H,1-2H2/t3-,5-,6+,7+/m1/s1 |
InChI Key |
ACVTTWBZLGNMCH-UMWONPOSSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](C1=O)O)O)O)CO |
Canonical SMILES |
C1C(C(C(C(C1=O)O)O)O)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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